3,3'-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine)
Overview
Description
3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) is a heterocyclic compound with the molecular formula C13H22N6 and a molecular weight of 262.35 g/mol. This compound is characterized by its two pyrazole rings connected via a propane-2,2-diyl bridge, each pyrazole ring bearing an ethyl group and an amine group at the 5-position. It is a useful research chemical, often employed as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of 3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with a suitable propane-2,2-diyl precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amine groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole rings can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) can be compared with other similar compounds, such as:
3,3’-(Propane-2,2-diylbis(4,1-phenylene))bis(oxy)bis(propan-2-ol): This compound has a similar propane-2,2-diyl bridge but different functional groups.
N1,N1’-(Propane-1,3-diyl)bis(ethane-1,2-diamine): This compound features a propane-1,3-diyl bridge and ethane-1,2-diamine groups.
3,3’-(Propane-2,2-diylbis(sulfanediyl))dipropionic acid: This compound has a similar propane-2,2-diyl bridge but with sulfanediyl and propionic acid groups.
The uniqueness of 3,3’-(Propane-2,2-diyl)bis(1-ethyl-1H-pyrazol-5-amine) lies in its specific combination of pyrazole rings and amine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[2-(5-amino-1-ethylpyrazol-3-yl)propan-2-yl]-2-ethylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6/c1-5-18-11(14)7-9(16-18)13(3,4)10-8-12(15)19(6-2)17-10/h7-8H,5-6,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTLXZNQIDUASP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)(C)C2=NN(C(=C2)N)CC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198537 | |
Record name | 1H-Pyrazol-5-amine, 3,3′-(1-methylethylidene)bis[1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173266-48-2 | |
Record name | 1H-Pyrazol-5-amine, 3,3′-(1-methylethylidene)bis[1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173266-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 3,3′-(1-methylethylidene)bis[1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401198537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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